molecular formula C15H23N3OS B7639034 1-cyclohexyl-N-(1,3-thiazol-2-ylmethyl)pyrrolidine-3-carboxamide

1-cyclohexyl-N-(1,3-thiazol-2-ylmethyl)pyrrolidine-3-carboxamide

Katalognummer B7639034
Molekulargewicht: 293.4 g/mol
InChI-Schlüssel: VMOAIIHABUSPQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-cyclohexyl-N-(1,3-thiazol-2-ylmethyl)pyrrolidine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has demonstrated potential therapeutic effects in various diseases, including cancer and autoimmune disorders.

Wirkmechanismus

1-cyclohexyl-N-(1,3-thiazol-2-ylmethyl)pyrrolidine-3-carboxamide exerts its therapeutic effects through the inhibition of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. By inhibiting BTK, this compound reduces the activation and proliferation of B-cells, which play a crucial role in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of BTK and downstream signaling pathways, leading to reduced activation and proliferation of B-cells. Physiologically, this compound has been shown to reduce tumor growth and inflammation in various preclinical models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-cyclohexyl-N-(1,3-thiazol-2-ylmethyl)pyrrolidine-3-carboxamide in lab experiments is its specificity for BTK inhibition, which allows for targeted modulation of B-cell signaling pathways. However, one limitation is the potential for off-target effects, which may affect the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the study of 1-cyclohexyl-N-(1,3-thiazol-2-ylmethyl)pyrrolidine-3-carboxamide. One area of interest is the development of this compound as a therapeutic agent for various diseases, including cancer and autoimmune disorders. Another area of interest is the investigation of the potential synergistic effects of this compound with other therapeutic agents. Additionally, the development of more potent and selective BTK inhibitors may lead to improved therapeutic outcomes.

Synthesemethoden

1-cyclohexyl-N-(1,3-thiazol-2-ylmethyl)pyrrolidine-3-carboxamide is synthesized through a multi-step process that involves the reaction of various chemicals, including 1-cyclohexyl-3-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)urea and 2-bromo-1-(2-chloroethyl)-1H-benzimidazole. The final product is obtained through purification and isolation techniques.

Wissenschaftliche Forschungsanwendungen

1-cyclohexyl-N-(1,3-thiazol-2-ylmethyl)pyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic effects in various diseases, including cancer and autoimmune disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In autoimmune disorders, this compound has been shown to modulate the immune response and reduce inflammation.

Eigenschaften

IUPAC Name

1-cyclohexyl-N-(1,3-thiazol-2-ylmethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c19-15(17-10-14-16-7-9-20-14)12-6-8-18(11-12)13-4-2-1-3-5-13/h7,9,12-13H,1-6,8,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOAIIHABUSPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(C2)C(=O)NCC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.